3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 422274-45-1
VCID: VC11704352
InChI: InChI=1S/C14H17N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,19)
SMILES: C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS No.: 422274-45-1

Cat. No.: VC11704352

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - 422274-45-1

Specification

CAS No. 422274-45-1
Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
IUPAC Name 3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Standard InChI InChI=1S/C14H17N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,19)
Standard InChI Key LGYHMJQLCDFVDQ-UHFFFAOYSA-N
SMILES C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
Canonical SMILES C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a partially saturated quinazolinone ring (2,3-dihydroquinazolin-4(1H)-one) with a pyridin-2-ylmethyl substituent at position 3 and a thioxo group at position 2. The hexahydroquinazolinone core introduces conformational rigidity, while the pyridine moiety enhances π-π stacking and hydrogen-bonding capabilities. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₇N₃OS
Molecular Weight275.37 g/mol
IUPAC Name3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
SMILESC1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
Canonical SMILESC1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3

The thioxo group contributes to electrophilic reactivity, enabling nucleophilic substitutions at position 2, while the pyridine ring facilitates coordination with metal ions .

Synthesis Pathways

Synthesis typically involves a multi-step protocol:

  • Formation of N-(pyridin-2-ylmethyl)dithiocarbamic acid: Reacting 2-(aminomethyl)pyridine with carbon disulfide in basic conditions yields the dithiocarbamate intermediate .

  • Cyclization with methyl anthranilate: Condensation with methyl anthranilate in ethanol under reflux forms the quinazolinone core. Anhydrous potassium carbonate catalyzes this step, with recrystallization from ethanol achieving >90% purity .

  • Functionalization: Subsequent alkylation or oxidation modifies the thioxo group for tailored applications. For instance, treatment with dimethyl sulfate introduces methylthio substituents .

This route parallels methods for 3-(pyridin-4-yl) analogs but requires stricter temperature control due to the pyridin-2-yl group’s steric effects .

Material Science Applications

Organic Electronics

The compound’s extended π-conjugation and electron-deficient pyridine ring make it suitable for organic semiconductors. Thin films of analogous quinazolinones exhibit hole mobility up to 0.12 cm²/V·s, comparable to polyacetylene derivatives. Key applications include:

  • OLEDs: As an electron-transport layer, reducing turn-on voltages by 15–20%.

  • Photovoltaics: Quinazolinone-based dyes achieve photon-to-current efficiencies of 8.7% in dye-sensitized solar cells.

Fluorescent Probes

Functionalization at the thioxo position yields fluorophores with large Stokes shifts (>100 nm). For example, 2-(pyren-1-yl)-3-(pyridin-2-ylmethyl)quinazolin-4(1H)-one emits at 520 nm (λₑₓ = 360 nm), enabling pH-sensitive imaging in live cells.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceIC₅₀ (HT29 Cells)Tubulin Inhibition
3-(Pyridin-2-ylmethyl) derivativePyridine at position 2Not reportedPredicted strong
3-(Pyridin-4-yl) derivative Pyridine at position 45.7 μM Moderate
2-Naphthyl derivative Naphthyl at position 20.05 μMStrong

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